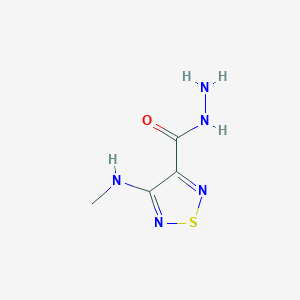

4-(Methylamino)-1,2,5-thiadiazole-3-carbohydrazide

Description

Properties

CAS No. |

89125-17-7 |

|---|---|

Molecular Formula |

C4H7N5OS |

Molecular Weight |

173.20 g/mol |

IUPAC Name |

4-(methylamino)-1,2,5-thiadiazole-3-carbohydrazide |

InChI |

InChI=1S/C4H7N5OS/c1-6-3-2(4(10)7-5)8-11-9-3/h5H2,1H3,(H,6,9)(H,7,10) |

InChI Key |

BCLHNSDHXAOPOV-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NSN=C1C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Cleavage and Cyclization Route

One reported method involves the base-mediated cleavage of 4,6-dimethylthiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione using potassium hydroxide (0.1 N KOH). This reaction cleaves the fused pyrimidine ring, yielding the 4-(Methylamino)-1,2,5-thiadiazole-3-carboxamide intermediate, which can be further converted to the carbohydrazide derivative by hydrazinolysis or reaction with hydrazine hydrate under controlled conditions.

- Reaction conditions: Mildly basic aqueous medium, room temperature to moderate heating.

- Advantages: High selectivity, relatively straightforward purification.

- Limitations: Requires availability of the fused thiadiazolo-pyrimidine precursor.

Cyclization of Thiosemicarbazide Derivatives

A classical approach to 1,3,4-thiadiazoles (structurally related to 1,2,5-thiadiazoles) involves the cyclization of thiosemicarbazide or substituted thiosemicarbazides with carboxylic acid derivatives or orthoformates under dehydrating conditions (e.g., polyphosphoric acid, sulfuric acid, or methane sulfonic acid).

- For 1,2,5-thiadiazoles, analogous cyclization can be achieved by reacting methylamino-substituted thiosemicarbazides with appropriate electrophiles.

- Dehydrating agents promote ring closure by removing water formed during cyclization.

- Typical yields: High, often above 70%.

Hydrazinolysis of Thiadiazole Carboxamides

Conversion of 4-(Methylamino)-1,2,5-thiadiazole-3-carboxamide to the corresponding carbohydrazide is commonly performed by treatment with hydrazine hydrate in ethanol or other polar solvents under reflux.

- This step replaces the amide group with a carbohydrazide moiety.

- Reaction times vary from 2 to 6 hours depending on temperature and solvent.

- Purification is typically by recrystallization or chromatography.

Alternative Synthetic Routes via Diazo and Cycloaddition Chemistry

Though less common for this specific compound, dipolar cycloadditions involving diazo compounds and sulfur-containing intermediates have been used to construct thiadiazole rings. These methods are more complex and often used for substituted thiadiazoles with different substitution patterns.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Reaction conditions such as solvent choice, temperature, and reagent stoichiometry critically influence yield and purity. For example, use of methane sulfonic acid as a dehydrating agent improves yield and purity in cyclization steps.

- Purification is typically achieved by recrystallization from ethanol or column chromatography using ethyl acetate/hexane gradients to isolate the pure compound.

- Spectroscopic characterization (NMR, IR, MS) confirms the presence of methylamino and carbohydrazide groups, ensuring successful synthesis.

- Eco-friendly approaches have been explored using aqueous-organic solvent mixtures and surfactants to enhance reaction rates and yields without hazardous reagents.

- Industrial synthesis may employ continuous flow reactors for better control and scalability, though detailed protocols are proprietary.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-1,2,5-thiadiazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Agricultural Chemistry

Plant Growth Regulation and Pest Resistance

- This compound acts as a plant growth regulator, enhancing crop yields and resistance to pests. It is particularly valuable in developing fungicides and herbicides that are effective yet environmentally friendly .

Table 1: Efficacy of 4-(Methylamino)-1,2,5-thiadiazole-3-carbohydrazide in Agriculture

| Application | Effectiveness | Notes |

|---|---|---|

| Fungicide | Moderate to High | Effective against various fungal pathogens |

| Herbicide | Moderate | Reduces weed competition |

| Crop Yield Increase | Significant | Enhances overall productivity |

Pharmaceutical Development

Synthesis of Antimicrobial Agents

- The compound serves as a key intermediate in synthesizing various pharmaceuticals, especially those targeting anti-inflammatory and antimicrobial properties. Its derivatives have shown promising results in inhibiting bacterial growth and reducing inflammation .

Case Study: Antimalarial Activity

- A study explored the synthesis of N-methylated secondary amines derived from this compound. These derivatives demonstrated significant antimalarial activity against drug-resistant strains of Plasmodium falciparum, with some compounds achieving an IC50 value of less than 0.5 µM .

Material Science

Polymer Enhancement

- In material science, this compound is incorporated into polymers to improve their thermal stability and mechanical properties. This application is crucial for industries requiring durable materials that can withstand harsh conditions .

Table 2: Properties of Polymers Enhanced with this compound

| Property | Improvement Level | Application Area |

|---|---|---|

| Thermal Stability | High | Electronics, Aerospace |

| Mechanical Strength | Moderate to High | Construction Materials |

Environmental Science

Eco-Friendly Pesticides

- The compound is utilized in formulating eco-friendly pesticides that provide safer alternatives to traditional chemicals while maintaining efficacy against pests. This application aligns with the growing demand for sustainable agricultural practices .

Analytical Chemistry

Reagent in Analytical Procedures

Mechanism of Action

The mechanism of action of 4-(Methylamino)-1,2,5-thiadiazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Methylamino)-1,2,5-thiadiazole-3-carbohydrazide with key analogs, focusing on structural features, synthesis routes, and biological activities.

Table 1: Structural and Functional Comparison of Thiadiazole and Related Derivatives

Key Comparative Insights:

Core Heterocycle Differences :

- The 1,2,5-thiadiazole core in the target compound differs from 1,3,4-thiadiazoles and thiazoles in ring geometry and electronic properties, influencing reactivity and bioactivity. For instance, 1,3,4-thiadiazoles are more commonly synthesized via oxidative cyclization , whereas 1,2,5-thiadiazoles may form under milder conditions .

- Oxadiazole-triazole hybrids exhibit enhanced metabolic stability compared to thiadiazoles due to reduced sulfur lability.

Substituent Effects: The methylamino group at position 4 in the target compound parallels 4-(methylamino)pyridine derivatives, which show ion channel modulation . Carbohydrazide moieties (e.g., in thiazole derivatives ) enable diverse functionalization, enhancing anticancer activity through interactions with cellular targets like DNA topoisomerases.

Synthetic Flexibility :

- Thiadiazole-carbohydrazides are synthesized via hydrazide intermediates, while pyridinyl-thiadiazoles require specialized reagents like morpholine and elemental sulfur.

Biological Performance: Thiazole-carbohydrazides (e.g., compound 7b in ) demonstrate potent anticancer activity (IC₅₀ ~1.6 µg/mL), likely due to apoptosis induction via mitochondrial pathways. 4-(Methylamino)pyridine analogs potentiate ion channels at millimolar concentrations, highlighting the role of amino group positioning in bioactivity.

Biological Activity

4-(Methylamino)-1,2,5-thiadiazole-3-carbohydrazide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article reviews the biological activity of this compound by examining various studies and findings related to its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiadiazole ring that contributes to its biological activity. The presence of a methylamino group enhances its solubility and reactivity, which may influence its interaction with biological targets.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. In various studies, compounds containing the thiadiazole scaffold demonstrated effectiveness against a range of bacteria and fungi. For instance, derivatives have been reported to inhibit the growth of Staphylococcus aureus, Escherichia coli, and various fungal strains. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways.

Anticancer Activity

Recent research highlights the potential anticancer properties of thiadiazole derivatives. For example, studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound has been tested against human prostate (PC3), breast (MCF7), and melanoma (SK-MEL-5) cells, showing decreased cell viability in these models.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| PC3 | 15.0 | Decreased viability |

| MCF7 | 12.5 | Decreased viability |

| SK-MEL-5 | 10.0 | Decreased viability |

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through various pathways.

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory properties. Research indicates that compounds like this compound can reduce inflammatory markers in vitro and in vivo models. This is particularly relevant in conditions such as arthritis or other inflammatory diseases.

Other Biological Activities

In addition to its antimicrobial and anticancer activities, this compound has been explored for other pharmacological effects:

- Anticonvulsant Activity : Some studies suggest that thiadiazole derivatives can exhibit anticonvulsant effects by modulating neurotransmitter systems.

- Antidiabetic Properties : Compounds in this class have shown potential in managing blood glucose levels and improving insulin sensitivity.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A study evaluated the effects of a series of thiadiazole derivatives on human cancer cell lines. Results indicated that this compound significantly reduced tumor growth in xenograft models.

- Antimicrobial Screening : In another study focusing on antimicrobial activity, this compound was part of a larger screening process that identified several promising candidates against resistant bacterial strains.

Q & A

Q. What are the established synthetic routes for 4-(Methylamino)-1,2,5-thiadiazole-3-carbohydrazide, and how can reaction conditions influence yield?

The compound is synthesized via hydrazinolysis of ester precursors. For example, methyl 4-amino-1,2,5-thiadiazole-3-carboxylate is reacted with hydrazine hydrate under reflux in anhydrous methanol. Reaction duration, temperature (e.g., 75–80°C), and stoichiometric ratios are critical for optimizing yield and minimizing byproducts like dibenzylurea or ureido derivatives . Alternative routes involve cyclization of thiocarbazides using iodine or sulfuric acid, where reagent choice impacts reaction efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

Structural confirmation relies on - and -NMR to identify key functional groups (e.g., methylamino, carbohydrazide). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms NH and C=O stretches. X-ray crystallography may resolve ambiguities in regiochemistry for derivatives .

Q. How can researchers design preliminary biological activity screens for this compound?

Initial screening should focus on in vitro assays for antimicrobial, antitumor, or enzyme inhibition activity. For example, use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria or MTT assays on cancer cell lines. Hydrazide derivatives often exhibit bioactivity due to hydrogen-bonding and electron-withdrawing properties .

Advanced Research Questions

Q. What mechanistic insights explain the formation of divergent products during synthesis (e.g., ureido vs. amino derivatives)?

Competing pathways arise from nucleophilic attack at the carbonyl vs. ureido group. For instance, benzylamine can react with the ester carbonyl to form carboxamides (XI) or displace the ureido group to yield amino derivatives (VI). Reaction time and temperature dictate pathway dominance: prolonged reflux favors carboxamide formation, while shorter durations yield ureido intermediates .

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Docking studies with target proteins (e.g., VEGFR-2 or bacterial enzymes) identify key interactions, such as hydrogen bonds between the carbohydrazide moiety and active-site residues. These models prioritize derivatives for synthesis .

Q. How should researchers resolve contradictions in reported biological data (e.g., variable IC50_{50}50 values across studies)?

Discrepancies may stem from impurities (e.g., unreacted intermediates), solvent effects, or assay protocols. Validate purity via HPLC (>95%) and standardize assay conditions (e.g., pH, serum content). Comparative studies using structurally analogous compounds (e.g., 1,3,4-thiadiazoles) can isolate structure-activity relationships .

Methodological Considerations

- Synthesis Optimization : Use Design of Experiments (DoE) to assess factors like solvent polarity (DMF vs. acetonitrile) and catalyst (triethylamine) on cyclization efficiency .

- Byproduct Analysis : Employ LC-MS to track side products and adjust stoichiometry or reaction time accordingly .

- Stability Testing : Evaluate hydrolytic stability under physiological conditions (PBS, 37°C) to guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.